molecular formula C16H15ClN4O3 B2930038 8-chloro-1,3-dimethyl-7-(2-oxo-2-(p-tolyl)ethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 321981-03-7

8-chloro-1,3-dimethyl-7-(2-oxo-2-(p-tolyl)ethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2930038
CAS No.: 321981-03-7
M. Wt: 346.77
InChI Key: VOUGCINESAMLDA-UHFFFAOYSA-N
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Description

8-chloro-1,3-dimethyl-7-(2-oxo-2-(p-tolyl)ethyl)-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative designed for advanced chemical and pharmaceutical research. This compound is built upon the 8-chlorotheophylline scaffold , a structure recognized for its versatility as a key synthetic intermediate . The molecule is functionalized with a 2-oxo-2-(p-tolyl)ethyl group at the N-7 position, a modification that can significantly influence its electronic distribution, lipophilicity, and biomolecular interactions. This makes it a valuable building block for medicinal chemistry programs, particularly in the exploration of new purine-based bio-active molecules. Researchers can utilize this compound in the synthesis of diverse heterocyclic libraries. The chlorine at the 8-position is a reactive site that can be selectively displaced by various nucleophiles, such as amines, to create novel derivatives . Concurrently, the carbonyl group on the side chain presents an additional handle for further chemical modification. The structural motifs present in this molecule are often associated with a range of biological activities, positioning it as a candidate for hit-to-lead optimization in early-stage drug discovery. The crystal structures of closely related 7-substituted-8-chlorotheophylline compounds reveal planar purine ring systems, a feature often important for intercalation or stacking interactions with biological targets . For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

8-chloro-1,3-dimethyl-7-[2-(4-methylphenyl)-2-oxoethyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O3/c1-9-4-6-10(7-5-9)11(22)8-21-12-13(18-15(21)17)19(2)16(24)20(3)14(12)23/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUGCINESAMLDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN2C3=C(N=C2Cl)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Chloro-1,3-dimethyl-7-(2-oxo-2-(p-tolyl)ethyl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. Its unique structure, characterized by a chloro group and a p-tolyl substituent, contributes to its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : It acts as an inhibitor of phosphodiesterases (PDEs), particularly PDE4B and PDE7A. This inhibition leads to increased levels of cyclic AMP (cAMP), which is crucial for various cellular processes.
  • Receptor Modulation : The compound has been shown to antagonize the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, impacting pain pathways and inflammation responses .

Pharmacological Applications

Research indicates several pharmacological applications for this compound:

  • Anti-inflammatory Effects : Due to its ability to modulate cAMP levels and inhibit TRPA1 channels, it shows promise as an anti-inflammatory agent.
  • Analgesic Properties : The modulation of pain pathways makes it a candidate for further investigation in pain management therapies.
  • Potential in Cancer Therapy : Preliminary studies suggest that the compound may have anticancer properties by inducing apoptosis in cancer cells through mechanisms involving cell cycle arrest and caspase activation .

In Vitro Studies

A series of in vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-70.15Induces apoptosis via caspase activation
A5490.21Inhibits cell proliferation
HeLa0.33Causes G2/M phase arrest
HepG20.17Modulates cAMP levels

These findings indicate that the compound effectively inhibits cell growth across multiple cancer types while exhibiting low toxicity to normal cells .

In Vivo Studies

In vivo studies have demonstrated the anti-inflammatory effects of this compound in animal models. Administration resulted in significant reductions in inflammatory markers and pain responses compared to control groups.

Comparative Analysis with Similar Compounds

To understand its unique properties better, a comparison with similar purine derivatives was conducted:

Compound NameStructure FeaturesBiological Activity
8-Methoxy-1,3-dimethyl-7-(oxiran-2-ylmethyl)purineMethoxy group instead of chloroModerate anti-inflammatory effects
1,3-DimethylxanthineLacks chloro groupWeak PDE inhibition

The presence of the chloro group in 8-chloro-1,3-dimethyl-7-(2-oxo-2-(p-tolyl)ethyl)-1H-purine enhances its reactivity and biological activity compared to these derivatives .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural and physical properties of the target compound with analogues from the evidence:

Compound Name 7-Substituent 8-Substituent Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (¹H NMR, δ ppm)
Target: 8-Chloro-1,3-dimethyl-7-(2-oxo-2-(p-tolyl)ethyl)-1H-purine-2,6-dione 2-oxo-2-(p-tolyl)ethyl Cl 347.79* Not reported Expected aromatic protons: ~7.2–7.4 (p-tolyl)
8-Chloro-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6-dione 3-methylbenzyl Cl 319.35 Not reported 7.23–7.09 (m, 4H, aromatic); 5.51 (s, CH₂)
8-Chloro-7-ethyl-1,3-dimethyl-1H-purine-2,6-dione Ethyl Cl 256.69 Not reported 4.28 (q, J=7.2 Hz, CH₂CH₃); 1.39 (t, CH₃)
7-Benzyl-1,3-dimethyl-8-phenyl-1H-purine-2,6-dione Benzyl Phenyl 346.38 164 7.02–7.56 (m, 9H, aromatic); 5.62 (s, CH₂)
8-Chloro-1,3-dimethyl-7-(2-methylbenzyl)-1H-purine-2,6-dione 2-methylbenzyl Cl 318.76 Not reported Calculated TPSA: 58.4; XLogP3: 2.5

*Molecular weight calculated based on formula C₁₆H₁₅ClN₄O₃.

Key Observations :

  • Aromatic Interactions : Benzyl and p-tolyl substituents at position 7 introduce π-π stacking capabilities, which may improve target binding compared to alkyl groups .
  • Melting Points : Higher melting points in aromatic-substituted compounds (e.g., 164°C in ) suggest stronger crystal packing due to planar aromatic groups.

Structural and Computational Insights

  • Crystal Packing : Ethyl-substituted analogues () adopt planar conformations stabilized by N–H···O hydrogen bonds, whereas aromatic substituents (e.g., benzyl) may introduce steric hindrance .
  • Drug-Likeness : Computational analysis () of 7,8-disubstituted xanthines highlights optimal topological polar surface area (TPSA: 50–60 Ų) and LogP (2–3) for bioavailability, consistent with the target’s properties .

Q & A

How can researchers optimize the synthetic route for 8-chloro-1,3-dimethyl-7-(2-oxo-2-(p-tolyl)ethyl)-1H-purine-2,6(3H,7H)-dione to improve yield and purity?

Methodological Answer:
The synthesis involves nucleophilic substitution reactions at the 7- and 8-positions of theophylline derivatives. For example, reacting 7-(2-chloroethyl)-8-chloro-theophylline with p-tolylacetyl chloride under controlled alkaline conditions (e.g., NaHCO₃ in DMF) can yield the target compound. Key steps include:

  • Monitoring reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane systems) .
  • Purification via column chromatography with silica gel (gradient elution) to isolate intermediates.
  • Confirming purity using melting point analysis and HPLC (>95% purity threshold) .
    Advanced optimization may employ microwave-assisted synthesis to reduce reaction time or explore alternative solvents (e.g., acetonitrile) to minimize side products .

What analytical techniques are critical for resolving spectral data contradictions during structural elucidation of this compound?

Methodological Answer:
Contradictions in spectral data (e.g., ambiguous NMR or IR peaks) require a multi-technique approach:

  • FTIR: Identify functional groups (e.g., C=O at ~1650–1700 cm⁻¹, C-Cl at ~740 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., m/z 377.08 for [M+H]⁺).
  • ¹H/¹³C NMR: Assign signals using 2D experiments (COSY, HSQC) to resolve overlapping peaks from the purine core and p-tolyl substituents. For example, the methyl group at N3 appears as a singlet near δ 3.4 ppm .
  • X-ray Crystallography: Resolve ambiguous stereochemistry, as demonstrated for structurally similar purine-diones .

How can computational tools predict the biological activity of this compound, and what parameters are most relevant?

Methodological Answer:
Virtual screening using platforms like ChemAxon’s Chemicalize.org can predict drug-like properties:

  • Lipinski’s Rule of Five: Assess molecular weight (<500 Da), logP (<5), H-bond donors/acceptors.
  • Pharmacophore Modeling: Identify key motifs (e.g., purine core for adenosine receptor binding) .
  • Molecular Docking: Simulate interactions with target proteins (e.g., PDE inhibitors). Adjust parameters like binding affinity (ΔG) and solvent-accessible surface area (SASA) to prioritize analogs .

What experimental design considerations are critical for evaluating the compound’s stability under physiological conditions?

Methodological Answer:
Design stability studies using:

  • pH-Variation Assays: Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Thermal Stability Tests: Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Light Exposure Studies: Assess photodegradation under UV-Vis light (300–800 nm) in ICH-compliant chambers .

How can researchers address low solubility of this compound in aqueous media for in vitro assays?

Methodological Answer:
Strategies include:

  • Co-Solvent Systems: Use DMSO/water mixtures (≤1% DMSO to avoid cytotoxicity).
  • Cyclodextrin Complexation: Prepare β-cyclodextrin inclusion complexes to enhance solubility (characterized via phase-solubility diagrams) .
  • Micellar Encapsulation: Test non-ionic surfactants (e.g., Poloxamer 407) at concentrations below critical micelle concentration (CMC) .

What are the key challenges in functionalizing the 7- and 8-positions of the purine-dione scaffold, and how can they be mitigated?

Methodological Answer:
Challenges include regioselectivity and steric hindrance. Solutions involve:

  • Protecting Groups: Use Boc or Fmoc to block reactive sites during synthesis .
  • Metal-Catalyzed Coupling: Employ Pd-mediated cross-coupling (e.g., Suzuki for aryl groups) to functionalize the 8-position selectively .
  • Kinetic vs. Thermodynamic Control: Optimize reaction temperature and time to favor desired products .

How can researchers validate contradictory biological activity data across different assay platforms?

Methodological Answer:

  • Dose-Response Curves: Compare EC₅₀/IC₅₀ values across assays (e.g., cell-based vs. enzymatic).
  • Positive/Negative Controls: Include reference compounds (e.g., theophylline for PDE inhibition) to normalize results .
  • Assay Replication: Use ≥3 independent experiments with statistical analysis (ANOVA, p < 0.05) to confirm reproducibility .

What strategies are effective for scaling up synthesis without compromising purity?

Methodological Answer:

  • Continuous Flow Chemistry: Reduces side reactions and improves heat transfer for exothermic steps .
  • Quality-by-Design (QbD): Use DOE (Design of Experiments) to optimize parameters like temperature, solvent ratio, and catalyst loading .
  • In-Process Analytics: Implement PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time monitoring .

How can isotopic labeling (e.g., ¹³C, ²H) aid in metabolic pathway studies of this compound?

Methodological Answer:

  • Tracer Studies: Synthesize ¹³C-labeled analogs to track metabolites via LC-MS/MS.
  • Stable Isotope Dilution: Quantify degradation products in biological matrices (e.g., plasma) with high precision .
  • NMR Spectroscopy: Use ²H labeling to study hydrogen bonding interactions in target enzymes .

What computational and experimental approaches resolve discrepancies in predicted vs. observed logP values?

Methodological Answer:

  • Experimental logP: Measure via shake-flask method (octanol/water partitioning) and compare with computational tools (e.g., ChemAxon, ACD/Labs).
  • QSAR Models: Refine predictions using descriptors like molar refractivity and topological polar surface area (TPSA) .
  • Fragment-Based Analysis: Identify substituents (e.g., p-tolyl group) contributing to hydrophobicity deviations .

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